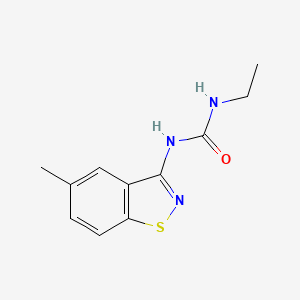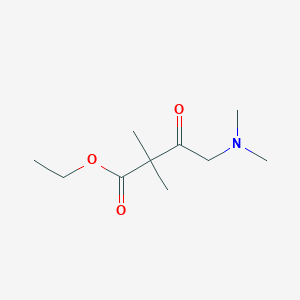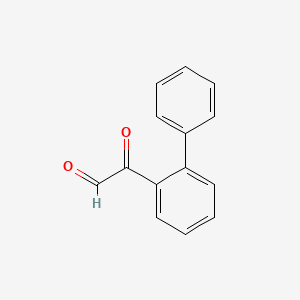
2-Oxo-2-(2-phenylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(2-phenylphenyl)acetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a phenyl group and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-phenylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of phenylglyoxal with glyoxal dimethyl acetal in the presence of ammonium acetate. The reaction is typically carried out in methanol at room temperature, followed by heating with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(2-phenylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid.
Reduction: 2-Phenyl-2-hydroxyacetaldehyde.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxo-2-(2-phenylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and polymers
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(2-phenylphenyl)acetaldehyde involves its interaction with various molecular targets. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The compound’s reactivity is influenced by the electronic effects of the phenyl groups and the carbonyl carbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetaldehyde: An aldehyde with a similar structure but lacks the additional phenyl group.
Phenylglyoxal: Contains a glyoxal moiety instead of an acetaldehyde group.
Benzaldehyde: A simpler aldehyde with a single phenyl group attached to the carbonyl carbon
Uniqueness
2-Oxo-2-(2-phenylphenyl)acetaldehyde is unique due to the presence of two phenyl groups, which enhance its reactivity and potential applications. The compound’s structure allows for diverse chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C14H10O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-oxo-2-(2-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
LWHYMEODYYIRJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



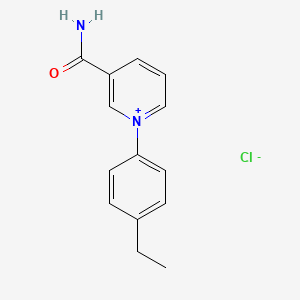
silane](/img/structure/B14326938.png)
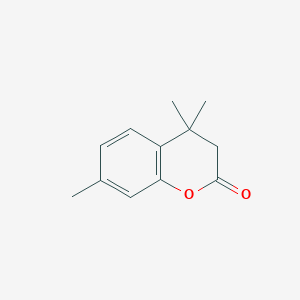
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)

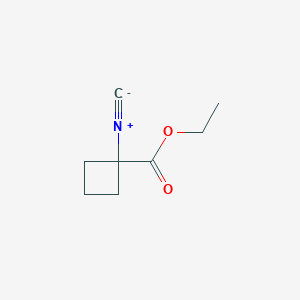
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
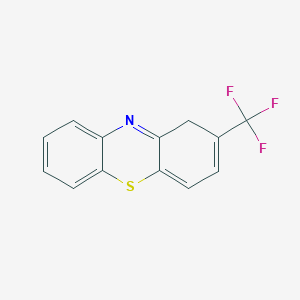
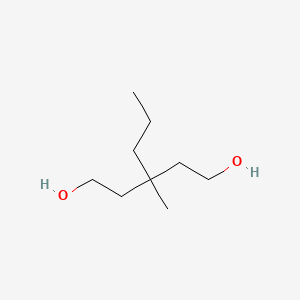
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
